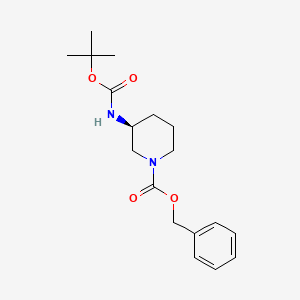

(S)-1-Cbz-3-Boc-Aminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679447 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876379-22-5 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-1-Cbz-3-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cbz-3-Boc-aminopiperidine, a chiral piperidine derivative, is a valuable building block in modern organic synthesis and medicinal chemistry. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amino group. This orthogonal protection scheme allows for selective deprotection and further functionalization at either the ring nitrogen or the amino substituent, making it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth overview of its chemical identity, a proposed synthetic route with detailed experimental protocol, and its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that due to the specific arrangement of protecting groups, there can be ambiguity in nomenclature. The information provided here pertains to the isomer where the Cbz group is attached to the piperidine nitrogen at position 1, and the Boc group protects the amino function at position 3.

| Property | Value | Reference |

| Chemical Name | (S)-benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate | N/A |

| Synonyms | (S)-1-Cbz-3-(Boc-amino)piperidine | N/A |

| CAS Number | 876379-22-5 | [1] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| Boiling Point | 471.9 ± 44.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, dry and sealed | [1] |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the N-Cbz protection of the commercially available (S)-3-Boc-aminopiperidine. The Boc group is stable under the basic conditions typically used for Cbz protection, allowing for the selective functionalization of the piperidine ring nitrogen.

Experimental Protocol: N-Cbz Protection of (S)-3-Boc-aminopiperidine

This protocol is based on established methods for the N-Cbz protection of amines.[2][3][4]

Materials:

-

(S)-3-Boc-aminopiperidine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv) or another suitable base like triethylamine (TEA)

-

Tetrahydrofuran (THF) and Water (or a suitable organic solvent like dichloromethane)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-Boc-aminopiperidine in a suitable solvent system, such as a mixture of THF and water (2:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution and stir.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 20 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Quantitative Data for Proposed Synthesis

The following table outlines the suggested stoichiometry and reaction conditions for the synthesis of this compound.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| (S)-3-Boc-aminopiperidine | 1.0 equiv | Starting material |

| Benzyl chloroformate | 1.05 - 1.2 equiv | Acylating agent for Cbz protection |

| Base (e.g., NaHCO₃) | 2.0 equiv | To neutralize the HCl byproduct |

| Solvent | THF/Water or DCM | Reaction medium |

| Temperature | 0 °C to room temperature | Initial cooling followed by reaction at ambient temperature |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion |

| Purification | Silica gel chromatography | To isolate the pure product |

Experimental Workflow

The proposed synthetic pathway for this compound is illustrated in the following diagram.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets. The orthogonally protected this compound serves as a versatile intermediate for introducing a chiral 3-aminopiperidine moiety into drug candidates.

The selective removal of either the Boc or the Cbz group allows for directed synthesis pathways. For instance:

-

Boc Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, will selectively cleave the Boc group, leaving the Cbz-protected piperidine nitrogen intact. The resulting free amino group at the 3-position can then be further functionalized, for example, through amide bond formation or reductive amination.

-

Cbz Deprotection: Catalytic hydrogenation is the most common method for the removal of the Cbz group.[2] This deprotection unmasks the piperidine nitrogen, allowing for subsequent reactions at this position while the Boc-protected amino group at the 3-position remains shielded.

This synthetic flexibility makes this compound a valuable tool for building complex molecular architectures and for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Similar protected aminopiperidines are key intermediates in the synthesis of various therapeutic agents, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[5][6]

Conclusion

This compound is a strategically important chiral building block for the synthesis of complex nitrogen-containing molecules. Its orthogonal protection allows for controlled, stepwise modifications at two distinct sites within the molecule. The proposed synthetic route via N-Cbz protection of (S)-3-Boc-aminopiperidine offers a straightforward and efficient method for its preparation. The versatility of this intermediate makes it a highly valuable asset for researchers and scientists engaged in the field of drug development and medicinal chemistry.

References

- 1. Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate [synhet.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

Technical Guide: (S)-1-Cbz-3-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cbz-3-Boc-aminopiperidine is a chiral synthetic building block crucial in the fields of medicinal chemistry and organic synthesis. Its dual-protected structure, featuring both a carboxybenzyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and its applications in research and development. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting cancer and central nervous system disorders[1]. The presence of the piperidine ring can enhance metabolic stability and improve pharmacokinetic properties[1].

Physicochemical Properties

This compound is a white to off-white solid. Below is a summary of its key physicochemical data.

| Property | Value | Reference |

| Molecular Weight | 334.41 g/mol | [2] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [2] |

| CAS Number | 876379-22-5 | [2] |

| Boiling Point | 471.9 ± 44.0 °C at 760 mmHg | [2] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, dry and sealed | [2] |

| MDL Number | MFCD11501178 | [2] |

| InChI Key | SIONIIVXRCVHFL-HNNXBMFYSA-N | [3] |

Synthesis

The synthesis of this compound is typically achieved by the N-protection of the corresponding precursor, (S)-3-Boc-aminopiperidine, with a Cbz-donating reagent. This method allows for the selective protection of the piperidine ring's secondary amine, leaving the Boc-protected primary amine intact for future modifications.

Experimental Protocol: N-Cbz Protection of (S)-3-Boc-aminopiperidine

This protocol is adapted from established procedures for the N-Cbz protection of amines.

Materials:

-

(S)-3-Boc-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve (S)-3-Boc-aminopiperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Key Reaction Parameters

| Parameter | Condition |

| Starting Material | (S)-3-Boc-aminopiperidine |

| Reagent | Benzyl chloroformate (Cbz-Cl) |

| Base | Sodium bicarbonate (NaHCO₃) |

| Solvent | Tetrahydrofuran (THF) / Water (H₂O) |

| Temperature | 0°C |

| Reaction Time | 20 hours |

| Purification | Silica gel column chromatography |

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The orthogonally protected amine functionalities are key to its utility, allowing for sequential chemical modifications.

-

Pharmaceutical Intermediates: This compound serves as a key building block in the synthesis of a variety of pharmaceutical agents. The related compound, (S)-1-Boc-3-aminopiperidine, is a crucial intermediate for novel inhibitors, including those targeting CHK1 and PI3Kδ[4]. The Cbz-protected derivative allows for different synthetic strategies towards complex drug targets. The piperidine moiety is a common feature in drugs targeting neurological disorders[5].

-

Peptide Synthesis: The protected amino groups make this molecule suitable for incorporation into peptide synthesis. It can act as a scaffold to introduce conformational constraints or to append other functional groups, enhancing the stability and bioactivity of peptide-based therapeutics[5].

-

Organic Synthesis: In a broader context, this compound is used in the synthesis of complex organic molecules where precise control over reactive sites is necessary[2]. The ability to selectively deprotect either the Cbz or Boc group provides synthetic flexibility.

References

An In-depth Technical Guide on the Physical Properties of (S)-Aminopiperidine Derivatives

Disclaimer: The initial request specified "(S)-1-Cbz-3-Boc-aminopiperidine". However, publicly available data for this specific compound is scarce. It is plausible that this is a niche intermediate. In contrast, extensive information is available for the closely related and widely used building blocks, (S)-1-Boc-3-aminopiperidine and (S)-3-(Boc-amino)piperidine . This guide will focus on these two well-characterized compounds, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-aminopiperidine and its regioisomer (S)-3-(Boc-amino)piperidine are chiral piperidine derivatives that serve as crucial building blocks in medicinal chemistry and pharmaceutical development.[1] Their stereodefined structure and the presence of a versatile amino group, protected by a tert-butoxycarbonyl (Boc) group, make them ideal starting materials for the synthesis of complex bioactive molecules.[1] These compounds are frequently utilized in the development of novel therapeutics, including those targeting neurological disorders, as well as in peptide synthesis to enhance the stability and bioactivity of peptide-based drugs.[1] A thorough understanding of their physical properties is essential for their effective use in synthesis, formulation, and quality control.

Core Physical Properties

The following tables summarize the key physical and chemical identifiers for (S)-1-Boc-3-aminopiperidine and (S)-3-(Boc-amino)piperidine.

Table 1: Physical and Chemical Properties of (S)-1-Boc-3-aminopiperidine

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate[2][3] |

| Synonyms | (S)-3-Amino-1-N-Boc-piperidine, (S)-1-Boc-3-piperidinamine[2][4] |

| CAS Number | 625471-18-3[1][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][4][5][6][7][8] |

| Molecular Weight | 200.28 g/mol [1][4][5][6][7] |

| Appearance | Colorless to light yellow oil or gum or semi-solid[1][2][9][10] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted)[2][8][9][10] |

| Density | 1.02 g/cm³[2][8][9][10] |

| Solubility | Soluble in dimethylsulfoxide[2][8][10][11] |

| Optical Rotation | [α]D +32.0 ± 3°, c = 1 in DMF[4]; [α]D²⁰ = +34.0° to +38.0°, c = 5% in MeOH[1] |

| Refractive Index | 1.4690-1.4730[2][8][10] |

| Flash Point | 122 °C[2][8][9][10] |

Table 2: Physical and Chemical Properties of (S)-3-(Boc-amino)piperidine

| Property | Value |

| IUPAC Name | tert-butyl N-[(3S)-piperidin-3-yl]carbamate |

| Synonyms | (S)-3-(Boc-amino)piperidine |

| CAS Number | 216854-23-8[12][13] |

| Molecular Formula | C₁₀H₂₀N₂O₂[12][13] |

| Molecular Weight | 200.28 g/mol |

| Appearance | White solid, crystals, or powder[12][13] |

| Melting Point | 122-127 °C[12], 118.0-128.0 °C[13] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted)[12] |

| Solubility | Freely soluble in ethanol[12] |

| Optical Rotation | [α] -3º (c=1, DMF)[12]; -15.4 ± 0.3° (c=1 in methanol)[13] |

| Flash Point | 138.2 °C[12] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. Below are generalized experimental protocols for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[14]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.[15][16] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C, whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[17]

-

Spatula

-

Mortar and pestle (optional, for grinding the sample)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[16] Introduce a small amount of the powdered sample into the open end of a capillary tube.[15][17] Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 1-2 mm.[15]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[16][17]

-

Measurement:

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.

-

For a more accurate measurement, allow the apparatus to cool to at least 15-20 °C below the expected melting point.[17]

-

Begin heating at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[18]

Principle: A known mass of the solute is added in small portions to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, which is observed when the solute no longer dissolves.

Apparatus:

-

Test tubes or vials with stoppers

-

Analytical balance

-

Spatula

-

Vortex mixer or shaker

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.[19]

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. This can be achieved by filtration through a syringe filter.[19]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).[20] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate a typical experimental workflow for physical property determination and a general synthetic pathway for chiral aminopiperidines.

Caption: Workflow for Melting Point Determination.

Caption: A plausible synthetic route for (S)-1-Boc-3-aminopiperidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 625471-18-3 CAS MSDS ((S)-3-Amino-1-N-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 4. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. (S)-3-Amino-1-N-Boc-piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. pennwest.edu [pennwest.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. solubility experimental methods.pptx [slideshare.net]

(S)-1-Cbz-3-Boc-aminopiperidine structure

An In-depth Technical Guide to (S)-1-Cbz-3-Boc-aminopiperidine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physical and chemical properties, a proposed synthetic route, and its applications in the development of complex bioactive molecules.

Chemical Structure and Properties

This compound, with the CAS number 876379-22-5, is a doubly protected aminopiperidine. The piperidine ring nitrogen is protected by a carboxybenzyl (Cbz) group, and the amino group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective deprotection and further functionalization at either the ring nitrogen or the exocyclic amino group, making it a versatile building block in multi-step syntheses.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data

Below is a summary of the available quantitative data for this compound and its common precursor, (S)-1-Boc-3-aminopiperidine.

| Property | This compound | (S)-1-Boc-3-aminopiperidine |

| CAS Number | 876379-22-5 | 625471-18-3[1][2][3] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | C₁₀H₂₀N₂O₂[1][2][3] |

| Molecular Weight | 334.41 g/mol | 200.28 g/mol [1][2][3] |

| Appearance | Not specified | Colorless to light yellow oil[1] |

| Boiling Point | 471.9 ± 44.0 °C at 760 mmHg | Not specified |

| Optical Rotation | Not specified | [α]D20 = +34.0° to +38.0° (c=5% in MeOH)[1] |

| Purity | ≥ 97% | ≥ 98%[1] |

| Storage | 2-8°C, dry and sealed | 0-8°C[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on standard procedures for the Cbz protection of amines.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve (S)-1-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq), to the reaction mixture.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Synthesis of the Precursor: (S)-1-Boc-3-aminopiperidine

A common method for the synthesis of (S)-1-Boc-3-aminopiperidine involves the reduction of a corresponding azido derivative.

Experimental Protocol (Literature Adapted):

-

Reaction Setup: In a hydrogenation vessel, combine (S)-1-Boc-3-azidopiperidine (1.0 eq) and a catalytic amount of palladium on carbon (Pd/C, 10 wt%) in a solvent such as ethanol or methanol.

-

Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure or slightly elevated pressure overnight.

-

Filtration: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

-

Concentration: Evaporate the solvent under reduced pressure to yield (S)-1-Boc-3-aminopiperidine, which can often be used without further purification.

Applications in Drug Discovery and Development

The unique structural feature of this compound, having two different and orthogonally removable protecting groups, makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Peptide and Peptidomimetic Synthesis: The Boc-protected amine can be deprotected under acidic conditions to allow for peptide bond formation, while the Cbz-protected ring nitrogen remains intact. Conversely, the Cbz group can be removed by hydrogenolysis, leaving the Boc group in place for subsequent reactions. This allows for precise control over the synthetic sequence.

-

Scaffold for Combinatorial Chemistry: The piperidine ring serves as a rigid scaffold. The differential protection allows for the introduction of diverse substituents at two distinct points, facilitating the creation of libraries of compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: The 3-aminopiperidine moiety is a key structural component in a variety of biologically active compounds. For instance, the (R)-enantiomer of 3-Boc-aminopiperidine is a crucial building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.[4] The (S)-enantiomer is also a key intermediate in the synthesis of various novel inhibitors, such as those targeting CHK1 and PI3Kδ.[5]

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not known to be directly involved in biological signaling pathways. Its importance lies in its utility for synthesizing molecules that do interact with such pathways. The logical workflow for its use is outlined below.

Caption: Logical workflow for the use of this compound.

This workflow illustrates the strategic importance of this doubly protected intermediate. After its synthesis, either the Boc or the Cbz group can be selectively removed, allowing for the sequential introduction of different functionalities to build up the final complex target molecule. This controlled, stepwise approach is fundamental in modern medicinal chemistry for the efficient and unambiguous synthesis of novel drug candidates.

References

Technical Guide on the Safe Handling of (S)-1-Cbz-3-Boc-aminopiperidine

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a certified Safety Data Sheet (SDS). An official SDS must be obtained from the manufacturer or supplier of the compound. The information herein is compiled from publicly available data for structurally related compounds and is intended to provide a framework for safe handling, not to replace a formal risk assessment.

Section 1: Chemical Identification and Physical Properties

(S)-1-Cbz-3-Boc-aminopiperidine is a chiral building block used in the synthesis of pharmaceuticals.[1] It features a piperidine core with two common amine protecting groups: Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc). Understanding the properties of the core structure and these protecting groups is essential for safe handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source / Notes |

| Molecular Formula | C₁₈H₂₆N₂O₄ | Calculated |

| Molecular Weight | 334.41 g/mol | Calculated |

| Appearance | Likely a solid (crystals or powder) or a viscous oil/gum.[1][2][3] | Based on related aminopiperidine derivatives. |

| Boiling Point | Not available. High boiling point expected. | Piperidine derivatives have boiling points >100°C.[2] |

| Melting Point | 118.0-128.0 °C | For the related compound (S)-3-(Boc-amino)piperidine.[3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO).[2][4] Likely soluble in other organic solvents like methanol and dichloromethane. | General solubility for protected amines.[5] |

| Storage Conditions | Store under inert gas, at 0-8°C, in a dry, well-ventilated place away from incompatible materials.[1][6][7] | Standard for complex organic molecules. |

Section 2: Hazard Identification and Toxicological Profile

No specific toxicological data exists for this compound. The hazard profile is inferred from the parent piperidine structure and related Boc-protected aminopiperidines.

The piperidine core is classified as toxic and corrosive. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[8][9][10][11] While the Cbz and Boc protecting groups reduce the basicity and reactivity of the nitrogens, the compound should still be handled as a hazardous substance.

Table 2: GHS Hazard Classifications (Inferred)

| Hazard Class | Category | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] | Based on data for Boc-aminopiperidine. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7][12] | Based on data for Boc-aminopiperidine. |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[6][7][12] | Based on data for Boc-aminopiperidine and piperidine.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][12] | Based on data for Boc-aminopiperidine. |

Potential Health Effects:

-

Eye Contact: May cause serious irritation or chemical burns.[6][8]

-

Skin Contact: May cause skin irritation, redness, and pain.[6][12] Prolonged contact may lead to the absorption of harmful amounts.

-

Ingestion: Harmful if swallowed.[7]

Section 3: Experimental Protocols for Safe Handling

Detailed experimental protocols are crucial for minimizing exposure and ensuring laboratory safety.

Protocol 3.1: Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[7][13]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and change them frequently, especially if contact is made.

-

Eye Protection: Use chemical safety goggles or a face shield that meets NIOSH/MSHA or European Standard EN166 requirements.[7]

-

Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure clothing fully covers the skin. For large quantities or spill cleanup, consider additional protective clothing.

Protocol 3.2: General Handling and Dispensing

-

Dispensing: Use non-sparking tools for handling the solid.[8][10] If the compound is a powder, avoid creating dust. If it is an oil, handle it as a non-volatile liquid.

-

Inert Atmosphere: For long-term storage or sensitive reactions, handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8] Wash hands and any exposed skin thoroughly after handling.[6][7][8]

-

Clothing: Contaminated clothing should be removed immediately and laundered before reuse.[6][8]

Protocol 3.3: Spill and Waste Management

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE as described in Protocol 3.1.

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.[7]

Section 4: Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous reactions.

Table 3: Stability and Reactivity Profile

| Parameter | Description |

| Reactivity | Generally stable under recommended storage conditions.[7][8] |

| Chemical Stability | Stable under normal temperatures and pressures.[8] |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and exposure to moisture.[8][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[7][9] Contact with strong acids can cause the deprotection of the Boc group.[14][15] |

| Hazardous Decomposition Products | Thermal decomposition may produce toxic vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][8] |

Section 5: Mandatory Visualizations

Diagram 5.1: General Chemical Handling Workflow

This diagram outlines the standard workflow for safely handling a chemical powder like this compound in a laboratory setting.

Diagram 5.2: Boc Group Deprotection Logic

This diagram illustrates the chemical logic of Boc group instability under acidic conditions, a key reactivity consideration for this molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. (S)-1-BOC-3-AMINOPIPERIDINE [chembk.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Navigating the Synthesis and Supply of (S)-1-Cbz-3-Boc-aminopiperidine: A Technical Guide

For Immediate Release

A critical building block in the synthesis of complex pharmaceutical agents, (S)-1-Cbz-3-Boc-aminopiperidine is a chiral intermediate prized by researchers and drug development professionals. This technical guide provides an in-depth overview of this compound, including its suppliers, physicochemical properties, a detailed synthetic protocol, and its role as a versatile synthetic intermediate.

Key Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl ((S)-1-(benzyloxycarbonyl)piperidin-3-yl)carbamate, is a dually protected piperidine derivative. The presence of both the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups allows for selective deprotection and further functionalization at two distinct sites, making it a valuable tool in orthogonal synthetic strategies.

| Property | Value | Reference |

| CAS Number | 876379-22-5 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [2] |

| Molecular Weight | 334.41 g/mol | [2] |

| Boiling Point | 471.9±44.0 °C (Predicted) | [2] |

| Density | 1.15±0.1 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95% or ≥97% | [4][5] |

Commercial Suppliers

Several chemical suppliers offer this compound, providing researchers with access to this key intermediate. Notable suppliers include:

-

American Custom Chemicals Corporation [1]

-

ESD MEDİKAL [4]

-

Apollo Scientific (offers the singly protected precursor, (S)-1-Cbz-3-aminopiperidine)

-

Chem-Impex (offers the singly protected precursor, (S)-1-Boc-3-aminopiperidine)

-

CymitQuimica [5]

Synthetic Protocol: Boc Protection of (S)-1-Cbz-3-aminopiperidine

The synthesis of this compound is typically achieved through the Boc-protection of the commercially available (S)-1-Cbz-3-aminopiperidine. This reaction involves the formation of a carbamate linkage at the 3-amino position.

Reaction Scheme:

Figure 1: General reaction scheme for the Boc protection of (S)-1-Cbz-3-aminopiperidine.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the N-tert-butoxycarbonylation of an amine, which can be adapted for the synthesis of the target molecule.

Materials:

-

(S)-1-Cbz-3-aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

-

Dissolution: Dissolve (S)-1-Cbz-3-aminopiperidine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add the base (1.1-1.5 eq) to the solution.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature or 0 °C, depending on the reactivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction with water or a mild aqueous acid (e.g., ammonium chloride solution).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Orthogonal Protection Strategy

The presence of both Cbz and Boc protecting groups on the piperidine scaffold exemplifies an orthogonal protection strategy. This is a powerful concept in multi-step synthesis, allowing for the selective removal of one protecting group while the other remains intact.

Figure 2: Orthogonal deprotection strategy for this compound.

This orthogonal nature is highly advantageous in the synthesis of complex molecules, such as peptide mimics or substituted piperidine-containing drug candidates. For instance, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the 3-amino group for subsequent coupling reactions, while the Cbz group remains unaffected. Conversely, the Cbz group can be cleaved via hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), leaving the Boc-protected amine intact for modifications at the piperidine ring nitrogen.

Applications in Drug Discovery and Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its constituent, the 3-aminopiperidine scaffold, is a key structural motif in numerous biologically active compounds. The strategic placement of protecting groups in this compound makes it a valuable intermediate in the synthesis of:

-

Peptide Analogues: The chiral 3-aminopiperidine core can serve as a constrained dipeptide mimic, and this building block allows for the systematic elaboration of peptide-like structures.

-

Enzyme Inhibitors: The piperidine ring is a common feature in inhibitors of various enzymes, and this intermediate provides a versatile platform for synthesizing diverse libraries of potential inhibitors.

-

Complex Heterocyclic Systems: The differential reactivity of the two protected nitrogen atoms allows for the construction of more complex heterocyclic systems fused or appended to the piperidine ring.

References

- 1. americanelements.com [americanelements.com]

- 2. (S)-1-CBZ-3-N-BOC-AMINOPIPERIDINE CAS#: 876379-22-5 [m.chemicalbook.com]

- 3. 1044641-49-7 | MFCD22689535 | (2R,3R)-Benzyl 3-amino-2-methylpiperidine-1-carboxylate [aaronchem.com]

- 4. esdmedikal.com [esdmedikal.com]

- 5. AC-43749 - s-3-amino-1-boc-piperidine-95 | 625471-18-3 [cymitquimica.com]

Chiral Piperidine Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and natural products.[1][2] Its inherent three-dimensional structure and ability to engage in diverse molecular interactions make it an ideal building block in medicinal chemistry. The introduction of chirality to the piperidine ring further expands its utility, allowing for precise spatial orientation of substituents, which is often critical for optimizing potency, selectivity, and pharmacokinetic properties.[1][3] This technical guide provides an in-depth overview of the synthesis and application of chiral piperidine building blocks in modern drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

The strategic incorporation of chiral piperidine moieties can significantly enhance the therapeutic profile of a drug candidate by:

-

Modulating Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability.[1]

-

Enhancing Biological Activity and Selectivity: Providing a rigid scaffold for the optimal presentation of pharmacophoric elements to their biological targets.[1]

-

Improving Pharmacokinetic Properties: Affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Reducing hERG Toxicity: Mitigating off-target effects, a common challenge in drug development.[1]

This guide will explore various synthetic strategies for accessing these valuable building blocks, highlight their application in approved drugs, and delve into the underlying principles of their mechanism of action.

Asymmetric Synthesis of Chiral Piperidine Building Blocks

The stereocontrolled synthesis of substituted piperidines is a central challenge in organic chemistry. Several powerful asymmetric methodologies have been developed to address this, each with its own advantages and limitations.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium catalysis has emerged as a versatile tool for the enantioselective synthesis of chiral piperidines. One notable example is the asymmetric reductive transamination of pyridinium salts. This method allows for the direct conversion of readily available pyridine derivatives into highly enantioenriched piperidines.[4]

Table 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [4]

| Entry | Pyridinium Salt Substituent | Chiral Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | 2-Phenyl | (R)-1-Phenylethylamine | (2R,6S)-2-phenyl-6-methylpiperidine | 85 | >20:1 | 96 |

| 2 | 3-Methyl | (R)-1-Phenylethylamine | (3S)-3-methylpiperidine derivative | 78 | >20:1 | 95 |

Another powerful rhodium-catalyzed method is the [2+2+2] cycloaddition of alkenyl isocyanates and alkynes, which provides access to polysubstituted piperidine scaffolds with high enantioselectivity.[5][6]

Table 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition [5]

| Alkyne | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylacetylene | (S)-CKphos | Vinylogous amide | 77 | 94 |

| 1-Hexyne | (S)-CKphos | Vinylogous amide | 75 | 92 |

A representative procedure for the asymmetric reductive transamination is as follows:

-

To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (12.0 mmol, 24.0 equiv).

-

Stir the reaction mixture at 40 °C for 22 hours in the air.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

A general procedure for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition is as follows:

-

In a glovebox, add [Rh(C₂H₄)₂Cl]₂ (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 4.4 mol%) to a vial.

-

Add anhydrous, degassed solvent (e.g., toluene, 1.0 mL) and stir for 15 minutes.

-

Add the alkenyl isocyanate (0.5 mmol, 1.0 equiv) and the alkyne (1.0 mmol, 2.0 equiv).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time (typically 12-24 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine the selectivity of biocatalysts with the versatility of chemical synthesis to provide efficient routes to chiral molecules. A notable example is the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. This approach has been successfully applied to the synthesis of precursors for drugs like Niraparib and Preclamol.[7][8]

Table 3: Chemo-enzymatic Dearomatization of Activated Pyridines for Preclamol Synthesis [8]

| Substrate (THP) | Enzyme (EneIRED) | Product Enantiomer | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| THP-1b | EneIRED-01 | (R)-(+)-Preclamol | ≥50 | 96 |

| THP-1b | EneIRED-05 | (S)-(-)-Preclamol | ≥50 | 96 |

This protocol involves a one-pot amine oxidase/ene imine reductase cascade:

-

Preparation of the Reaction Mixture: In a suitable vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the N-substituted tetrahydropyridine (THP) substrate (e.g., 1 mmol).

-

Add the amine oxidase (e.g., 6-HDNO) and the ene-imine reductase (EneIRED) (e.g., EneIRED-01 or EneIRED-05).

-

Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.

Organocatalytic Synthesis

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly powerful in this context. An example is the domino Michael addition/aminalization reaction for the synthesis of polysubstituted piperidines.[4]

Table 4: Organocatalytic Domino Michael Addition/Aminalization

| Aldehyde | Nitroolefin | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| Propanal | (E)-2-nitro-1,3-diphenylprop-1-ene | O-TMS protected diphenylprolinol | 85 | >20:1 | 99 |

| Isovaleraldehyde | (E)-2-nitro-1,3-diphenylprop-1-ene | O-TMS protected diphenylprolinol | 90 | >15:1 | 98 |

A general procedure is as follows:

-

To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Copper-Catalyzed Asymmetric Synthesis

Copper catalysis provides a cost-effective and versatile platform for various asymmetric transformations. The enantioselective protoborylation of 1,2-dihydropyridines, followed by stereospecific transformations of the C-B bond, offers a facile route to enantioenriched 3-boryl-tetrahydropyridines, which are valuable precursors to chiral piperidines.[9]

Table 5: Copper-Catalyzed Enantioselective Protoborylation of Dihydropyridines [9]

| Dihydropyridine Substituent | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc | (S,S)-Ph-BPE | 85 | 95 |

| N-Cbz | (S,S)-Ph-BPE | 82 | 93 |

A representative experimental procedure is as follows:

-

In a glovebox, to a mixture of Cu(OAc)₂ (5.0 mol %), the chiral ligand (e.g., (S,S)-Ph-BPE, 5.5 mol %), and NaOtBu (10 mol %) in a vial, add THF (0.5 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the 1,2-dihydropyridine (0.2 mmol) and B₂pin₂ (0.22 mmol) in THF (0.5 mL).

-

Stir the reaction mixture at room temperature for the specified time.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Case Studies

The utility of chiral piperidine building blocks is exemplified by their incorporation into numerous FDA-approved drugs. Two prominent examples are Niraparib, a PARP inhibitor for cancer therapy, and Preclamol, a dopamine D2 receptor partial agonist investigated for neuropsychiatric disorders.

Niraparib: A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[10] The (S)-3-phenylpiperidine core is a crucial component of its structure, contributing to its high affinity and selectivity for PARP-1 and PARP-2.

Table 6: Biological Activity of Niraparib and Related Compounds

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) |

| Niraparib | PARP-1 | 3.8 | MDA-MB-436 | 8.56 ± 1.07[11] |

| Niraparib | PARP-2 | 2.1 | CAPAN-1 | - |

| Derivative 6a | PARP-1 | 8.33 | MDA-MB-436 | 8.56 ± 1.07[11] |

| Derivative 15d | PARP-1 | 12.02 | MDA-MB-436 | 6.99 ± 2.62[11] |

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP by drugs like Niraparib leads to the accumulation of unrepaired SSBs, which are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death through a process known as synthetic lethality.

Preclamol: A Dopamine D2 Receptor Partial Agonist

Preclamol, the (S)-(-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a dopamine D2 receptor partial agonist that has been investigated for the treatment of schizophrenia and Parkinson's disease.[12] As a partial agonist, it exhibits both agonistic and antagonistic properties depending on the endogenous dopamine levels. In a hyperdopaminergic state (as seen in psychosis), it acts as an antagonist, while in a hypodopaminergic state (as in Parkinson's disease), it acts as an agonist.[13]

Table 7: Receptor Binding Affinities (Ki, nM) of Preclamol and other Dopamine Receptor Ligands

| Receptor | (R)-preclamol | Aripiprazole | Brexpiprazole | Cariprazine |

| Dopamine D2 | ~20[14] | 0.34 - 0.67[14] | 0.30[14] | 0.49 - 0.69[14] |

| Dopamine D3 | ~30[14] | 0.8 - 3.9[14] | 1.1[14] | 0.085[14] |

| Serotonin 5-HT1A | >1000[14] | 1.7 - 4.4[14] | 1.1[14] | 2.6[14] |

| Serotonin 5-HT2A | >1000[14] | 3.4 - 5.3[14] | 0.47[14] | 19[14] |

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, preclamol produces a submaximal response compared to the full agonist dopamine. This allows it to modulate dopaminergic neurotransmission in a state-dependent manner.

Experimental Workflows and Logical Relationships in Drug Discovery

The development of drugs based on chiral piperidine building blocks follows a structured workflow, from initial synthesis to lead optimization. The structure-activity relationship (SAR) is a key concept that guides this process, linking chemical structure to biological activity.

Experimental Workflow: Chiral Piperidine Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of drugs incorporating chiral piperidine scaffolds.

Logical Relationships: Structure-Activity Relationship (SAR) of Piperidine-Based PARP Inhibitors

The following diagram illustrates the key structural features of piperidine-based PARP inhibitors and their impact on biological activity, providing a logical framework for lead optimization.

Conclusion

Chiral piperidine building blocks are indispensable tools in modern drug discovery. The development of robust and efficient asymmetric synthetic methods has enabled the routine synthesis of a wide variety of these valuable scaffolds. As demonstrated by the case studies of Niraparib and Preclamol, the precise three-dimensional arrangement of substituents on the piperidine ring is paramount for achieving high potency, selectivity, and desirable pharmacokinetic properties. The continued innovation in synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of novel and improved therapeutics based on this privileged scaffold. This guide serves as a foundational resource for researchers in the field, providing both the theoretical background and practical methodologies necessary to leverage the power of chiral piperidines in the quest for new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation and antitumor activity of 1-aryl-3,3-dimethyltriazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloadditions of Terminal Alkynes and Alkenyl Isocyanates: Mechanistic Insights Lead to a Unified Model that Rationalizes Product Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Application of Protected Aminopiperidines in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Among the various substituted piperidines, aminopiperidines represent a particularly crucial class of building blocks. Their utility is significantly enhanced through the strategic use of protecting groups on the amino functionality, which allows for precise and controlled chemical modifications at other positions of the molecule. This technical guide provides a comprehensive overview of the applications of protected aminopiperidines in drug discovery, with a focus on their synthesis, biological activities, and the signaling pathways they modulate. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize complex biological and experimental processes.

Core Applications in Drug Development

Protected aminopiperidines are instrumental in the synthesis of a diverse range of therapeutic agents. The protecting group, most commonly a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, serves to mask the reactivity of the amino group, thereby enabling selective functionalization of the piperidine ring nitrogen or other reactive sites. This strategy is central to the construction of complex molecules with desired pharmacological properties.

Anticancer Agents

Protected aminopiperidines are key components in the synthesis of various anticancer drugs. They can be incorporated into molecules that target critical signaling pathways involved in cell proliferation, survival, and metastasis. For instance, they form the backbone of certain kinase inhibitors and modulators of protein-protein interactions.

Antiviral Therapeutics, including HIV CCR5 Antagonists

A notable application of protected aminopiperidines is in the development of HIV entry inhibitors that target the C-C chemokine receptor type 5 (CCR5).[1] The synthesis of these antagonists often involves the use of a protected 4-aminopiperidine scaffold, which is subsequently elaborated to create potent inhibitors of the viral entry process.

Antidiabetic Drugs: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. Several of these inhibitors, such as sitagliptin and alogliptin, incorporate a protected aminopiperidine moiety as a central structural element.[2][3][4][5][6] The stereochemistry of the aminopiperidine is often crucial for potent and selective inhibition of the DPP-4 enzyme.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various aminopiperidine derivatives, highlighting their potency and efficacy in different therapeutic areas.

Table 1: Inhibitory Activity of Aminopiperidine-Based DPP-4 Inhibitors

| Compound Reference | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/9 |

| Sitagliptin Analog | (Structure not shown) | 28 ± 1 | >2600-fold |

| Bicyclic Analog 24 | (Structure not shown) | 100 ± 4 | Not Reported |

| Tricyclic Analog 31 | (Structure not shown) | 94 ± 4 | Not Reported |

| Quinazoline Derivative 9i | (Structure not shown) | 9.25 ± 0.57 µM | Not Reported |

Data sourced from multiple studies for comparative purposes.[3][6]

Table 2: Anticancer Activity of Aminopiperidine Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Compound 8h | DU145 (Prostate) | 0.0948 |

| Compound 8i | DU145 (Prostate) | 0.0372 |

| Compound 8j | DU145 (Prostate) | 0.248 |

| Doxorubicin (Control) | DU145 (Prostate) | 0.48 |

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.[7]

Key Signaling Pathways Modulated by Aminopiperidine-Containing Drugs

Several critical signaling pathways are targeted by drugs derived from protected aminopiperidine scaffolds. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these therapeutic agents.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[8][9][10][11][12][13][14]

Caption: Canonical TGF-β/SMAD signaling pathway.

SOS1-Mediated RAS Activation Pathway

The Son of Sevenless (SOS1) protein is a guanine nucleotide exchange factor (GEF) that activates RAS, a key proto-oncogene. This pathway is often dysregulated in cancer.[15][16][17][18][19]

Caption: SOS1-mediated activation of RAS downstream of RTKs.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[10][20][21][22][23]

Caption: The PI3K/Akt/mTOR signaling cascade.

CCR5 Signaling and HIV-1 Entry

CCR5 is a chemokine receptor that, in addition to its role in the immune system, is used by the most common strains of HIV-1 to enter and infect host cells.[1][24][25][26][27]

Caption: Mechanism of HIV-1 entry via the CCR5 co-receptor.

Detailed Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of aminopiperidines, which are foundational steps in the synthesis of more complex molecules.

Protocol 1: N-Boc Protection of 4-Aminopiperidine

Objective: To synthesize 1-Boc-4-aminopiperidine.

Materials:

-

4-Aminopiperidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Distilled water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add triethylamine (3.0 eq) dropwise.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-Boc-4-aminopiperidine as a white solid.[28][29][30]

Protocol 2: N-Cbz Protection of an Aminopiperidine

Objective: To synthesize a Cbz-protected aminopiperidine.

Materials:

-

Aminopiperidine derivative (e.g., 4-aminopiperidine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aminopiperidine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

-

While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.[12]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[12]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[12]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[12]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected aminopiperidine.[12][31]

Protocol 3: Deprotection of a Cbz-Protected Aminopiperidine by Catalytic Hydrogenation

Objective: To remove the Cbz protecting group.

Materials:

-

Cbz-protected aminopiperidine

-

10% Palladium on carbon (Pd/C)

-

Methanol or ethanol

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected aminopiperidine (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.[12][32][33]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[12][32][33]

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[12][33]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[12][32][33][34]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[32][33][34]

-

Concentrate the filtrate under reduced pressure to yield the deprotected aminopiperidine.[32][33][34]

Experimental and Drug Discovery Workflows

The integration of protected aminopiperidines into a drug discovery program follows a structured workflow, from initial library synthesis to lead optimization.

Caption: A generalized workflow for drug discovery using protected aminopiperidines.[7][35][36][37][38][39][40][41][42][43]

Conclusion

Protected aminopiperidines are indispensable tools in the arsenal of the modern medicinal chemist. Their versatility as synthetic building blocks, coupled with the robust and well-established chemistry for the introduction and removal of protecting groups, enables the efficient construction of complex and diverse molecular architectures. As demonstrated in this guide, these scaffolds are at the core of numerous successful therapeutic agents across a wide range of diseases. A thorough understanding of their synthesis, applications, and the biological pathways they modulate is therefore critical for the continued development of novel and effective medicines. The strategic use of protected aminopiperidines will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

- 1. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some building blocks for Rational Drug Design | PPT [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

- 17. One-way membrane trafficking of SOS in receptor-triggered Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rooselab.ucsf.edu [rooselab.ucsf.edu]

- 19. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. researchgate.net [researchgate.net]

- 25. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]

- 28. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 29. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. ijacskros.com [ijacskros.com]

- 32. total-synthesis.com [total-synthesis.com]

- 33. benchchem.com [benchchem.com]

- 34. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 35. researchgate.net [researchgate.net]

- 36. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. resources.revvity.com [resources.revvity.com]

- 40. books.rsc.org [books.rsc.org]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (S)-1-Cbz-3-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cbz-3-Boc-aminopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in numerous pharmaceuticals, and the orthogonal N-Cbz (benzyloxycarbonyl) and N-Boc (tert-butoxycarbonyl) protecting groups allow for selective chemical modifications. Understanding the solubility of this intermediate is crucial for its use in synthesis, purification, and formulation development. This document aims to provide a detailed technical guide on the expected solubility of this compound and to outline a robust experimental protocol for its empirical determination.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. This compound possesses two bulky, lipophilic protecting groups (Cbz and Boc), which significantly influence its solubility profile compared to the parent 3-aminopiperidine.

-

Effect of Protecting Groups: The Cbz and Boc groups are carbamates that mask the basicity and hydrogen-bonding donor capabilities of the two amine functionalities.[1] This structural modification increases the lipophilicity of the molecule, which is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents.

-

Expected Solubility:

-

Aqueous Solubility: The aqueous solubility is expected to be very low. The large nonpolar surface area imparted by the Cbz and Boc groups will dominate, making it difficult for water molecules to solvate the compound effectively.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Based on synthetic procedures for related compounds, this compound is likely to have good solubility in alcohols like methanol and ethanol.[2][3] These solvents can engage in hydrogen bonding with the carbamate carbonyls and have sufficient nonpolar character to solvate the rest of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): High solubility is anticipated in polar aprotic solvents. For instance, a similar compound, 4-Anilino-1-Cbz-piperidine, is reported to be soluble in DMSO at concentrations of at least 10 mg/mL.[4] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are commonly used in the synthesis and purification of Cbz- and Boc-protected amines, indicating good solubility.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is likely to be limited. While the molecule has significant nonpolar character, the polarity of the carbamate groups will likely hinder dissolution in purely nonpolar media. Mixtures of nonpolar and moderately polar solvents (e.g., ethyl acetate/hexane) are often used for chromatography, suggesting tunable solubility.

-

Data Presentation: Solubility of Analogous Compounds

While specific data for the target compound is unavailable, the following table summarizes solubility information for structurally related molecules. This data can be used to infer the likely solubility characteristics of this compound.

| Compound Name | Structure | Solvent | Solubility | Reference |

| 4-Anilino-1-Cbz-piperidine | C₁₉H₂₂N₂O₂ | DMSO | ≥10 mg/mL | [4] |

| (S)-3-(Boc-amino)piperidine | C₁₀H₂₀N₂O₂ | Ethanol | Freely soluble | |

| (R)-3-(Boc-Amino)piperidine | C₁₀H₂₀N₂O₂ | Methanol, Ethanol | Soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following protocol is a generalized procedure suitable for a compound like this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)

-

Analytical balance

-